molecular formula C26H37Cl2NO3 B14239996 N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide CAS No. 497258-94-3

N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide

Cat. No.: B14239996
CAS No.: 497258-94-3
M. Wt: 482.5 g/mol
InChI Key: WRGKACKDTZELQS-UHFFFAOYSA-N
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Description

N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring attached to a carboxamide group, with a dichlorohydroxyphenyl and a long pentadecyl chain, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the dichlorohydroxyphenyl group and the pentadecyl chain through various organic reactions. Common synthetic routes include:

    Esterification: Conversion of furan-2-carboxylic acid to its ester derivative.

    Substitution: Introduction of the dichlorohydroxyphenyl group via electrophilic aromatic substitution.

    Amidation: Formation of the carboxamide group through reaction with amines under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorohydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The long pentadecyl chain may enhance its lipophilicity, facilitating its incorporation into biological membranes and affecting cellular processes.

Comparison with Similar Compounds

N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)furan-2-carboxamide: Differing by the presence of a methyl group instead of a pentadecyl chain.

    N-(3,5-Dichloro-2-hydroxyphenyl)furan-2-carboxamide: Lacking the long alkyl chain, which may affect its biological activity and solubility.

Properties

CAS No.

497258-94-3

Molecular Formula

C26H37Cl2NO3

Molecular Weight

482.5 g/mol

IUPAC Name

N-(3,5-dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide

InChI

InChI=1S/C26H37Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-21(27)19-22(25(30)24(20)28)29-26(31)23-17-15-18-32-23/h15,17-19,30H,2-14,16H2,1H3,(H,29,31)

InChI Key

WRGKACKDTZELQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=C(C(=C1Cl)O)NC(=O)C2=CC=CO2)Cl

Origin of Product

United States

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